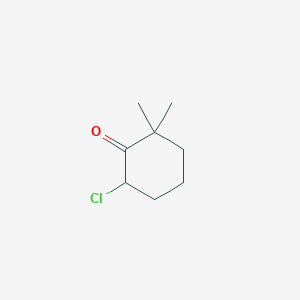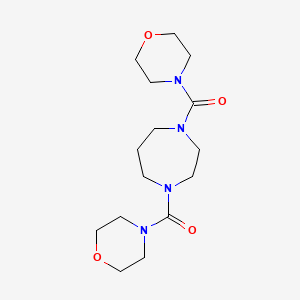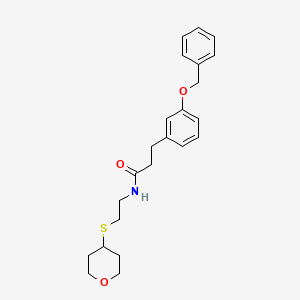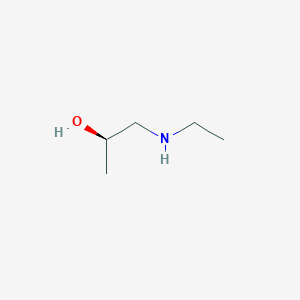
6-Chloro-2,2-dimethylcyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-Chloro-2,2-dimethylcyclohexan-1-one” is a chemical compound with the CAS Number: 90089-61-5 . Its molecular weight is 160.64 .
Molecular Structure Analysis
The IUPAC name for this compound is 6-chloro-2,2-dimethylcyclohexanone . The InChI code is 1S/C8H13ClO/c1-8(2)5-3-4-6(9)7(8)10/h6H,3-5H2,1-2H3 .Physical And Chemical Properties Analysis
The melting point of “6-Chloro-2,2-dimethylcyclohexan-1-one” is 62-63°C . Unfortunately, other physical and chemical properties like boiling point and solubility are not available in the search results.Applications De Recherche Scientifique
Synthesis and Compound Development
Synthesis of Antiviral Compounds : 2,6-Dimethyltropone, derived from 2,6-dimethylcyclohexan-1-one, serves as a key material for synthesizing naturally occurring antiviral compounds (Almássy et al., 2002).
Potential Anticancer Leads : Chromene derivatives synthesized from dimedone and barbituric acid, related to 6-Chloro-2,2-dimethylcyclohexan-1-one, showed potential as DNA intercalators, suggesting their suitability as leads for new anticancer drugs (Santana et al., 2020).
Biological Applications
Biotransformation with Fungal Strains : Bicyclic chloro- and bromo-lactones with dimethylcyclohexane rings underwent biotransformation through hydrolytic dehalogenation by fungal strains, leading to new compounds (Grabarczyk, 2012).
Antimicrobial Activity : Hydroxy lactones containing gem-dimethylcyclohexane systems demonstrated inhibitory effects against certain microorganisms, showcasing their antimicrobial potential (Grabarczyk et al., 2015).
Chemical Properties and Reactions
Stereo-selective Reactions : Research on 1,2-dimethylcyclohexane highlighted stereo-selective reactions crucial for understanding molecular behavior under certain conditions (Sakurai et al., 1999).
Cycloaddition Reactions : The study of chloroprene's cycloaddition reactions, forming cyclobutane- and cyclohexene-derivatives, provides insights into the broader reactivity of related compounds (Billingham et al., 1969).
Safety and Hazards
Propriétés
IUPAC Name |
6-chloro-2,2-dimethylcyclohexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO/c1-8(2)5-3-4-6(9)7(8)10/h6H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKHGQCEYPHDPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1=O)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2,2-dimethylcyclohexan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,4-difluorophenyl)-2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2410917.png)


![3-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-2-butanone](/img/structure/B2410923.png)
![N-[1-(3-Tert-butyl-1,2,4-oxadiazol-5-YL)ethyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2410924.png)


![4-(dimethylsulfamoyl)-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2410927.png)

![4-[5-[(E)-(3-cyclohexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzenesulfonamide](/img/structure/B2410929.png)

![2-(6-(Dimethylamino)pyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2410934.png)
![(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)methyl N-[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B2410937.png)